
Pharmacological Profile of FT113: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FT113

Cat. No.: B15573709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of

FT113, a potent and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN).

FT113 has demonstrated significant potential in both oncology and virology, primarily through

its targeted inhibition of de novo lipogenesis. This document summarizes key in vitro and in

vivo data, details experimental methodologies, and illustrates relevant biological pathways and

workflows.

Introduction
FT113, with the formal name --INVALID-LINK---methanone, is a novel compound identified

through high-throughput screening of substituted piperazines.[1] It targets the ketoacyl

reductase (KR) domain of FASN, a critical enzyme in the de novo synthesis of fatty acids.[2]

Many cancer cells and certain viruses exhibit a heightened reliance on FASN for proliferation

and replication, making it an attractive therapeutic target.[3][4] FT113 has shown promise as an

anti-cancer agent and as a host-directed antiviral against SARS-CoV-2.[3][5]

Mechanism of Action
FT113 exerts its pharmacological effect by inhibiting the enzymatic activity of FASN. FASN is a

multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-

CoA. By inhibiting FASN, FT113 disrupts the production of fatty acids required for membrane

synthesis, energy storage, and the generation of signaling molecules. In cancer cells, this leads
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to an accumulation of the FASN substrate malonyl-CoA, induction of apoptosis, and inhibition

of cell proliferation.[2][3] In the context of viral infections, such as SARS-CoV-2, inhibition of

host cell fatty acid synthesis by FT113 has been shown to block viral replication, as the virus

hijacks this pathway for its own propagation.[5]
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Caption: Mechanism of action of FT113 in the fatty acid synthesis pathway.

In Vitro Activity
FT113 has demonstrated potent inhibitory activity against FASN and various cancer cell lines,

as well as antiviral activity against SARS-CoV-2.

Table 1: In Vitro Inhibitory Activity of FT113
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Target/Assay Cell Line/System IC50/EC50 (nM) Reference

FASN Inhibition
Recombinant Human

FASN
213 [3]

FASN Activity
BT474 (Human Breast

Cancer)
90 [3]

Cell Proliferation
PC3 (Human Prostate

Cancer)
47 [3]

MV4-11 (Human

Acute Myeloid

Leukemia)

26 [3]

Antiviral Activity

SARS-CoV-2-mNG in

HEK293T-hACE2

cells

17 [5]

In Vivo Efficacy
The anti-tumor activity of FT113 has been evaluated in a mouse xenograft model.

Table 2: In Vivo Anti-Tumor Efficacy of FT113

Model
Dosing
Regimen

Tumor Growth
Inhibition

Pharmacodyna
mic Marker

Reference

MV4-11 Mouse

Xenograft
25 mg/kg, p.o. 32%

Increased

intratumoral

malonyl-CoA

[2][3]

50 mg/kg, p.o. 50%

Increased

intratumoral

malonyl-CoA

[2][3]

Pharmacokinetic Profile
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Limited pharmacokinetic data for FT113 is publicly available. The compound has demonstrated

good oral bioavailability in preclinical species.

Table 3: Pharmacokinetic Parameters of FT113

Species
Route of
Administration

Bioavailability (%) Reference

Mouse Oral (p.o.) 95 [6]

Rat Oral (p.o.) 84 [6]

Note: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME)

of FT113, including its metabolic pathways and potential for cytochrome P450 inhibition, are

not currently available in the public domain.

Experimental Protocols
Enzyme: Full-length recombinant human FASN.

Methodology: The assay measures the activity of FASN. The specific protocol for

determining the IC50 of FT113 against recombinant FASN is detailed in the primary

literature.[1] A similar protocol for a FASN thioesterase domain inhibition assay involves

diluting the stock protein and incubating it with varying concentrations of the inhibitor before

adding a fluorogenic substrate like 4-methylumbelliferyl heptanoate.[7] Fluorescence is then

monitored over time to determine the rate of substrate hydrolysis.[7]

Cell Line: BT474 human breast cancer cells.

Methodology: Cells are treated with varying concentrations of FT113. Subsequently, ¹⁴C-

labeled acetate is added to the culture medium. The cells are then lysed, and the lipids are

extracted. The amount of ¹⁴C incorporated into the lipid fraction is quantified using

scintillation counting. The IC50 is calculated as the concentration of FT113 that reduces ¹⁴C-

acetate incorporation by 50% compared to a vehicle control.[3]

Cell Lines: PC3 human prostate cancer and MV4-11 human acute myeloid leukemia cells.[3]
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Methodology: Cells are seeded in 96-well plates and treated with a range of FT113
concentrations. After a defined incubation period (typically 72 hours), cell viability is

assessed using a standard method such as the alamarBlue or CellTiter-Glo assay.[7] The

IC50 is determined by plotting cell viability against the logarithm of the inhibitor

concentration.[7]

Animal Model: Nude mice bearing MV4-11 human acute myeloid leukemia cell xenografts.[3]

Methodology: Once tumors reach a specified size, mice are randomized into treatment and

control groups. FT113 is administered orally (p.o.) at doses of 25 and 50 mg/kg.[2][3] Tumor

volume and body weight are measured regularly throughout the study. At the end of the

study, tumors are excised for pharmacodynamic analysis, such as the measurement of

intratumoral malonyl-CoA levels.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15573709?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7184194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7184194/
https://www.caymanchem.com/product/37545/ft113
https://www.benchchem.com/product/b15573709?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724836/
https://www.caymanchem.com/product/37545/ft113
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724836/
https://www.caymanchem.com/product/37545/ft113
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Efficacy Workflow for FT113
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Caption: Experimental workflow for in vivo anti-tumor efficacy assessment of FT113.

Cell Line: HEK293T cells expressing human angiotensin-converting enzyme 2 (HEK293T-

hACE2).[5]

Virus: Infectious-clone-derived mNeonGreen severe acute respiratory syndrome coronavirus

2 reporter virus (SARS-CoV-2-mNG).[5]

Methodology: HEK293T-hACE2 cells are pre-treated with various concentrations of FT113
before being infected with the SARS-CoV-2-mNG reporter virus. After a defined incubation
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period, viral replication is quantified by measuring the fluorescence of the mNeonGreen

reporter protein. The EC50 is calculated as the concentration of FT113 that inhibits viral

replication by 50%.[5]

Summary and Future Directions
FT113 is a potent, orally bioavailable FASN inhibitor with demonstrated anti-cancer and

antiviral properties. Its mechanism of action, through the disruption of de novo lipogenesis,

provides a strong rationale for its therapeutic potential in diseases characterized by metabolic

reprogramming. While the in vitro and in vivo efficacy data are promising, a more

comprehensive understanding of its pharmacokinetic and metabolic profile is necessary for

further clinical development. Future studies should focus on elucidating its ADME properties,

identifying potential metabolites, and evaluating its safety profile in more detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15573709#pharmacological-profile-of-ft113]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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